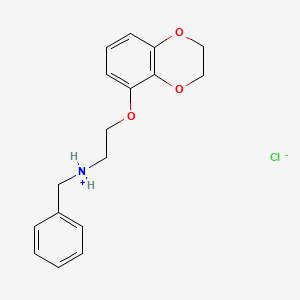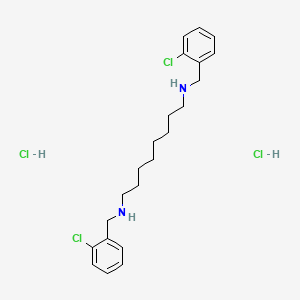
4-Methoxy-N-(2-oxazolinyl)-1-naphthalenemethylamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from 1,5-dimethyl-4-phenylimidazolidin-2-one. This reaction affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles and dihydro derivatives, which can be further utilized in different applications.
Scientific Research Applications
4,5-Dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
- 4,5-Dihydro-1,3-oxazol-2-yl-aniline
- 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline
- 2-Isopropenyl-2-oxazoline
Comparison: Compared to similar compounds, 4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxynaphthalene moiety enhances its potential as a therapeutic agent and its utility in materials science .
Properties
CAS No. |
101931-33-3 |
|---|---|
Molecular Formula |
C15H17BrN2O2 |
Molecular Weight |
337.21 g/mol |
IUPAC Name |
4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C15H16N2O2.BrH/c1-18-14-7-6-11(10-17-15-16-8-9-19-15)12-4-2-3-5-13(12)14;/h2-7H,8-10H2,1H3,(H,16,17);1H |
InChI Key |
WXQAAOPLYAHFPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C3=NCCO3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)

![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)


